Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-
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Overview
Description
Acetonitrile, 2,2’-[(phenylmethyl)imino]bis- is a compound with the molecular formula C11H11N3. It contains 25 bonds, including 14 non-hydrogen bonds, 8 multiple bonds, 4 rotatable bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 2 nitriles (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, 2,2’-[(phenylmethyl)imino]bis- can involve several methods. One common approach is the reaction between benzylamine and acetonitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. For example, using a catalyst like 2,4,6-triphenylpyrylium tetrafluoroborate and benzyl alcohol in acetonitrile under blue light irradiation in a nitrogen atmosphere can yield the desired compound .
Industrial Production Methods
Industrial production methods for acetonitrile, 2,2’-[(phenylmethyl)imino]bis- often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2,2’-[(phenylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Acetonitrile, 2,2’-[(phenylmethyl)imino]bis- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetonitrile, 2,2’-[(phenylmethyl)imino]bis- exerts its effects involves its ability to participate in various chemical reactions. The nitrile groups can act as nucleophiles, while the aromatic ring can undergo electrophilic substitution. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetonitrile, 2,2’-[(phenylmethyl)imino]bis- include other nitrile-containing compounds and aromatic amines. Examples include:
- Benzyl cyanide
- Phenylacetonitrile
- Benzylamine
Uniqueness
What sets acetonitrile, 2,2’-[(phenylmethyl)imino]bis- apart from similar compounds is its combination of nitrile and aromatic amine functionalities. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[benzyl(cyanomethyl)amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGCCZTWTQDLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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